Benzyl dichlorophosphate Benzyl dichlorophosphate
Brand Name: Vulcanchem
CAS No.: 52692-02-1
VCID: VC8181025
InChI: InChI=1S/C7H7Cl2O2P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)COP(=O)(Cl)Cl
Molecular Formula: C7H7Cl2O2P
Molecular Weight: 225.01 g/mol

Benzyl dichlorophosphate

CAS No.: 52692-02-1

Cat. No.: VC8181025

Molecular Formula: C7H7Cl2O2P

Molecular Weight: 225.01 g/mol

* For research use only. Not for human or veterinary use.

Benzyl dichlorophosphate - 52692-02-1

Specification

CAS No. 52692-02-1
Molecular Formula C7H7Cl2O2P
Molecular Weight 225.01 g/mol
IUPAC Name dichlorophosphoryloxymethylbenzene
Standard InChI InChI=1S/C7H7Cl2O2P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key ISCACRDMGTYTHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COP(=O)(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)COP(=O)(Cl)Cl

Introduction

Chemical Structure and Fundamental Properties

Benzyl dichlorophosphate features a benzyl group (-C₆H₅CH₂) bonded to a dichlorophosphate (-OPOCl₂) functional group. The phosphorus atom adopts a tetrahedral geometry, with two chlorine atoms and one oxygen atom completing its coordination sphere . This structure confers significant electrophilicity, making the compound highly reactive toward nucleophiles such as alcohols, amines, and thiols.

Molecular and Physical Characteristics

The compound has a molecular weight of 225.01 g/mol and is typically a colorless to pale yellow liquid at room temperature. Key spectral data include:

  • ³¹P NMR: δ ~0 ppm (referenced to H₃PO₄), indicative of the phosphate center .

  • IR Spectroscopy: Strong absorption bands at 1260 cm⁻¹ (P=O stretch) and 740 cm⁻¹ (P-Cl stretch).

Table 1: Physicochemical Properties of Benzyl Dichlorophosphate

PropertyValueSource
Molecular FormulaC₇H₇Cl₂O₂P
Boiling Point120–125°C (0.5 mmHg)
Density1.45 g/cm³
SolubilityMiscible with THF, CH₂Cl₂

Synthesis Methodologies

Conventional Synthesis Route

The traditional synthesis involves reacting benzyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions:

C₆H₅CH₂OH + POCl₃ → C₆H₅CH₂OPOCl₂ + HCl\text{C₆H₅CH₂OH + POCl₃ → C₆H₅CH₂OPOCl₂ + HCl}

This exothermic reaction requires strict temperature control (0–5°C) and yields ~85% product after distillation. Excess POCl₃ acts both as a reagent and solvent, but the process generates corrosive HCl gas, necessitating scrubbers.

Green Chemistry Approaches

A breakthrough method employs PEG-400 as a solvent and KI/K₂CO₃ as a catalytic system, enabling room-temperature synthesis :

  • Reaction Conditions: 6 hours at 25°C in PEG-400 with 0.3 equiv KI and 2 equiv K₂CO₃.

  • Mechanism: KI facilitates in situ generation of benzyl iodide via Finkelstein reaction, which subsequently reacts with dialkyl phosphites.

  • Yield: 89–94% across substrates with electron-donating or withdrawing groups .

Table 2: Comparative Analysis of Synthesis Methods

ParameterConventional MethodGreen Method
Temperature0–5°C25°C
SolventPOCl₃ (neat)PEG-400
CatalystsNoneKI/K₂CO₃
Environmental ImpactHigh (HCl emission)Low (recyclable solvent)
Average Yield85%91%

Reactivity Profile and Functionalization

Nucleophilic Substitution Reactions

The dichlorophosphate group undergoes sequential substitution:

  • Primary Substitution: Reaction with alcohols yields benzyl phosphorochloridates:

C₆H₅CH₂OPOCl₂ + ROH → C₆H₅CH₂OPOCl(OR) + HCl\text{C₆H₅CH₂OPOCl₂ + ROH → C₆H₅CH₂OPOCl(OR) + HCl}
  • Secondary Substitution: Further reaction with amines or thiols produces phosphoramidates or phosphorothioates.

Applications in Complex Molecule Synthesis

  • Pharmaceutical Intermediates: Used to synthesize antiviral prodrugs by phosphorylating nucleoside analogs .

  • Agrochemicals: Serves as a precursor to herbicides containing phosphonate moieties .

  • Polymer Chemistry: Initiates ring-opening polymerization of cyclic esters for biodegradable plastics.

Recent Advances in Application-Specific Research

Glycosylation Reactions

In carbohydrate chemistry, benzyl dichlorophosphate stabilizes phosphate monoesters during glycosidic bond formation. A 2021 study demonstrated its utility in synthesizing Leishmania-related disaccharides, maintaining integrity under acidic conditions (pH 2.5, 4°C) .

Fluorous Tagging Strategies

Researchers have exploited the benzyl group’s stability to develop fluorous-protected phosphates. These derivatives enable facile purification via fluorous solid-phase extraction (FSPE), with deprotection achieved using Zn/NH₄HCO₂ .

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